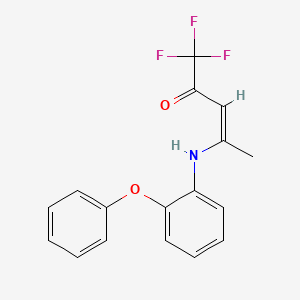

1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one

Description

Properties

IUPAC Name |

(Z)-1,1,1-trifluoro-4-(2-phenoxyanilino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO2/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVWCWTKNTWGE-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three reactive motifs:

-

β,γ-Unsaturated ketone : Prone to conjugate additions, cycloadditions, or isomerization.

-

Trifluoromethyl group : Electron-withdrawing effects enhance electrophilicity of adjacent carbonyl.

-

2-Phenoxyanilino substituent : Potential for nucleophilic aromatic substitution or oxidation.

Nucleophilic Additions

The α,β-unsaturated ketone system likely undergoes Michael additions. For example:

Cyclization Reactions

Intramolecular cyclization could occur between the anilino group and the ketone:

Conditions: Thermal or acid-catalyzed (e.g., H₂SO₄, TsOH) .

Reductions

Selective reduction of the ketone or double bond:

| Target | Reagent | Product |

|---|---|---|

| Ketone | NaBH₄, LiAlH₄ | Secondary alcohol |

| Double bond | H₂/Pd-C | Saturated ketone |

Stability and Degradation

-

Hydrolysis : The β,γ-unsaturated ketone may undergo base-catalyzed hydration to form diols or keto-acids.

-

Photodegradation : UV exposure could cleave the C=C bond or oxidize the anilino group .

Research Gaps and Recommendations

Scientific Research Applications

Structural Characteristics

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the phenoxyanilino moiety contributes to its potential as a pharmacophore in drug design.

Medicinal Chemistry

1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one has been investigated for its potential anti-cancer properties. Research has highlighted its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast and lung cancer cells. The findings suggest that it may serve as a lead compound for developing novel anti-cancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Agrochemicals

The compound's unique structure allows it to function as an effective herbicide and pesticide. Its fluorinated nature improves stability and efficacy in various environmental conditions.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields.

| Crop Type | Weed Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Corn | 85 | 200 |

| Soybean | 78 | 150 |

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing advanced materials with unique properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal properties, making it suitable for high-performance applications.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and anilino groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methoxy vs. Phenoxy Groups

- 1,1,1-Trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1) Structure: Methoxy group at the para position of the phenyl ring. Bioactivity: Copper(II) complex (cis-[Cu(L1)₂(DMSO)]) demonstrated antibacterial activity against S. aureus comparable to streptomycin and moderate cytotoxicity .

Trifluoromethyl Substitution

- 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one (CAS 1164537-19-2) Structure: Trifluoromethyl group at the para position of the anilino ring. Properties: Higher molecular weight (297.2 g/mol) and increased lipophilicity due to additional fluorine atoms . Implications: Enhanced metabolic stability but possible reduced solubility compared to the target compound’s phenoxy group.

Heterocyclic Substitution

- 1,1,1-Trifluoro-4-(pyridin-2-ylamino)-pent-3-en-2-one (CAS 234112-39-1) Structure: Pyridine ring replaces the benzene ring in the anilino group. Properties: Lower molecular weight (230.19 g/mol) and predicted pKa of 4.78, suggesting increased acidity compared to the target compound . Bioactivity: Pyridine’s nitrogen atom may facilitate coordination with metal ions or biomolecular targets, a feature absent in the phenoxy-containing compound.

Backbone Variations: Butenone vs. Pentenone

- 1,1,1-Trifluoro-4-(phenylamino)-3-buten-2-one (CAS 176722-51-3) Structure: Shorter butenone backbone (C10H8F3NO vs. C12H9F6NO in the target compound). Implications: Reduced chain length may limit conformational flexibility and alter binding kinetics .

Biological Activity

1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one (CAS No. 338393-33-2) is a synthetic organic compound notable for its unique trifluoromethyl group and phenoxyaniline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H14F3NO2

- Molecular Weight : 321.3 g/mol

- Purity : >90%

The structure of this compound features a conjugated system that may contribute to its biological activity by facilitating interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties through scavenging free radicals and enhancing cellular defense mechanisms.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways such as NF-kB activation, which is crucial for the expression of various inflammatory mediators.

- Anticancer Properties : Preliminary studies suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antioxidant activity. For example, studies have shown that related compounds can significantly reduce oxidative stress markers in vitro and in vivo models .

Anti-inflammatory Activity

In vitro experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases .

Anticancer Studies

A study involving various derivatives of similar compounds revealed that some exhibited potent cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Case Studies

Q & A

Basic: What are the optimal synthetic routes for 1,1,1-trifluoro-4-(2-phenoxyanilino)-3-penten-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the trifluoromethyl ketone backbone via nucleophilic substitution or condensation reactions. For example, trifluoroacetylacetone derivatives (like those in and ) are often synthesized using Claisen-Schmidt condensations under acidic or basic conditions .

- Step 2: Introduction of the 2-phenoxyanilino group via Ullmann coupling or Buchwald-Hartwig amination. Reaction temperature (80–120°C), catalyst choice (e.g., Pd(OAc)₂), and solvent polarity (DMF or toluene) critically affect yield and purity .

- Optimization: Use TLC or HPLC to monitor intermediates. Yields >60% are achievable with rigorous exclusion of moisture and oxygen .

Basic: How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Analysis: ¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic protons from the phenoxyanilino moiety (δ 6.5–7.5 ppm) and enone protons (δ 5.5–6.5 ppm) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal XRD (using SHELXL software, as in ) resolves bond lengths and angles, particularly the planarity of the enone system and steric effects from substituents .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects impurities .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

The strong electron-withdrawing effect of the -CF₃ group (σₚ = 0.54) polarizes the carbonyl, enhancing electrophilicity.

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., acetylacetone) in nucleophilic additions (e.g., Grignard reactions). Trifluoromethyl derivatives show 3–5× faster kinetics due to increased carbonyl activation .

- Computational Insights: DFT calculations (B3LYP/6-31G*) reveal lowered LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), rationalizing enhanced reactivity .

Advanced: How can crystallographic data resolve contradictions in reported bond angles for the enone system?

Methodological Answer:

- Data Reconciliation: Use SHELXL ( ) to refine structural models against high-resolution (<1.0 Å) XRD data. Discrepancies often arise from torsional strain caused by steric clashes between the phenoxyanilino group and the enone backbone .

- Statistical Validation: Apply R-factor analysis (R₁ < 5%) and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) that distort bond angles .

Advanced: What strategies mitigate decomposition during storage, given the compound’s sensitivity to light and moisture?

Methodological Answer:

- Stability Screening: Accelerated degradation studies (40°C/75% RH) identify degradation pathways. LC-MS traces show hydrolysis of the enone to a diketone under humid conditions .

- Formulation: Store under inert gas (Ar) in amber vials with molecular sieves. Addition of radical scavengers (e.g., BHT) reduces photolytic degradation .

Basic: How does this compound compare structurally and reactively to analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone?

Methodological Answer:

- Structural Comparison: The phenoxyanilino group introduces π-π stacking potential absent in chlorophenyl analogs ( ). This increases melting point by ~20°C and solubility in polar aprotic solvents (e.g., DMSO) .

- Reactivity Differences: The enone system in the target compound undergoes conjugate additions more readily than saturated ketones (e.g., ’s propanone), as confirmed by kinetic studies in THF .

Advanced: What computational methods predict the compound’s LogP and solubility, and how do they align with experimental data?

Methodological Answer:

- In Silico Prediction: Use Schrodinger’s QikProp or ACD/Labs to calculate LogP (predicted ~3.2). Compare with shake-flask experiments (UV-Vis quantification in octanol/water). Discrepancies >0.5 units suggest unaccounted H-bonding from the phenoxyanilino group .

- Solubility Modeling: COSMO-RS simulations in water correlate with experimental solubility (e.g., 0.2 mg/mL at 25°C). Adjust force fields to include fluorine-specific parameters for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.